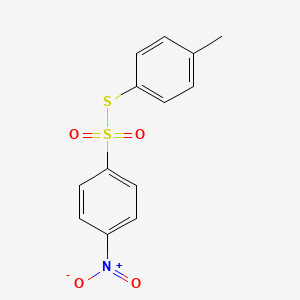

S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate

Description

S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate: is an organic compound with the molecular formula C14H14O2S2. This compound is characterized by its unique structure, which includes a sulfonothioate group attached to a hydroxy(oxido)amino group and a methylphenyl group. It is primarily used in various chemical reactions and has significant applications in scientific research.

Properties

CAS No. |

94583-15-0 |

|---|---|

Molecular Formula |

C13H11NO4S2 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

1-methyl-4-(4-nitrophenyl)sulfonylsulfanylbenzene |

InChI |

InChI=1S/C13H11NO4S2/c1-10-2-6-12(7-3-10)19-20(17,18)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3 |

InChI Key |

YCDHTGFBBLBXML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate typically involves the reaction of 4-methylphenyl sulfonyl chloride with 4-hydroxy(oxido)aminobenzene in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions, usually between 0°C and 25°C, to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate can undergo oxidation reactions, leading to the formation of sulfonic acids.

Reduction: Reduction of this compound typically results in the formation of sulfonamides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols are used in substitution reactions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfonamides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a reagent in organic synthesis for the preparation of sulfonothioate derivatives.

- Acts as an intermediate in the synthesis of complex organic molecules.

Biology:

- Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine:

- Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

- S-(4-Methylphenyl) 4-methylbenzenesulfonothioate

- S-(4-Methylphenyl) 4-nitrobenzenesulfonothioate

Comparison:

- S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate is unique due to the presence of the hydroxy(oxido)amino group, which imparts distinct chemical reactivity and biological activity compared to other sulfonothioates.

- The hydroxy(oxido)amino group allows for additional hydrogen bonding and electrostatic interactions, enhancing its potential as a biochemical probe or therapeutic agent.

This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications

Biological Activity

S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate, also known by its CAS number 94583-15-0, is a compound with notable biological activities that have been explored in various studies. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₁N₁O₄S₂

- Molecular Weight : 309.36 g/mol

- Density : 1.46 g/cm³

- Boiling Point : 499ºC at 760 mmHg

- Flash Point : 255.6ºC

The compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. It has been shown to inhibit certain lipoxygenases (LOXs), which are involved in the metabolism of fatty acids and play critical roles in inflammatory processes and cell signaling.

Biological Activities

- Anti-inflammatory Effects :

-

Antioxidant Properties :

- The compound's structure suggests potential antioxidant activity, which could mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Cell Proliferation Modulation :

Study on Lipoxygenase Inhibition

In a study focusing on the synthesis and structure-activity relationship of similar compounds, it was found that derivatives of benzenesulfonamide-based scaffolds displayed nanomolar potency against 12-LOX. These compounds also showed excellent selectivity over other related enzymes, suggesting that this compound could be a lead compound for developing anti-inflammatory drugs .

Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. The mechanism appears to involve the downregulation of pro-survival signaling pathways and upregulation of apoptotic markers .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Activity Type | Potency |

|---|---|---|---|

| This compound | 94583-15-0 | LOX Inhibition | nM |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Not Available | LOX Inhibition | nM |

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Not Available | Anticancer | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.